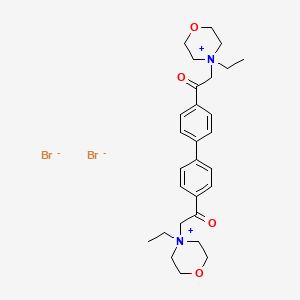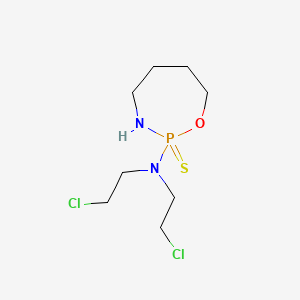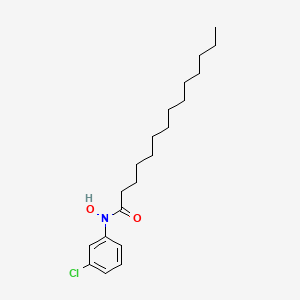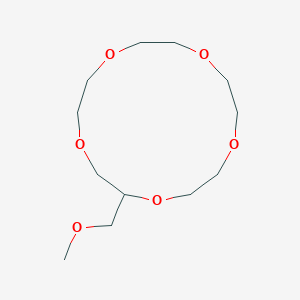
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diethylene glycol is reacted with a suitable dihalide under basic conditions to form the cyclic ether . The reaction is usually carried out in the presence of a strong base such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of crown ethers like 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal cations, particularly alkali metals like sodium and potassium.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- exerts its effects is through the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, stabilizing it within the ring structure . This complexation can enhance the solubility of the metal ion in organic solvents and facilitate its transport across membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: Another crown ether with a larger ring size, capable of complexing larger cations such as potassium.
12-Crown-4: A smaller crown ether that preferentially complexes smaller cations like lithium.
Uniqueness
1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- is unique due to its optimal ring size for complexing sodium ions, making it particularly useful in applications requiring selective sodium ion transport and separation .
Eigenschaften
CAS-Nummer |
76719-73-8 |
|---|---|
Molekularformel |
C12H24O6 |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
2-(methoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H24O6/c1-13-10-12-11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
XSHCEXSJPMSUIB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1COCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


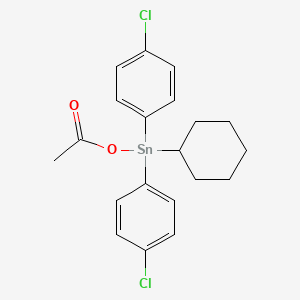

![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
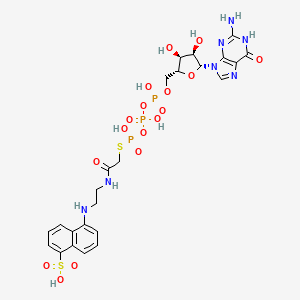
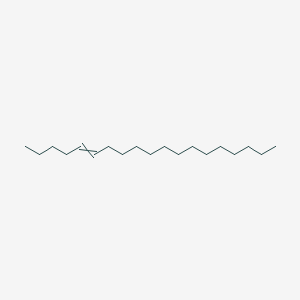
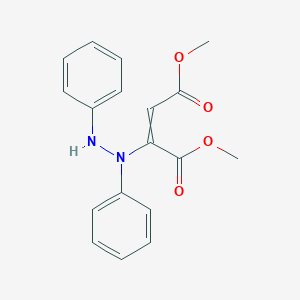
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
